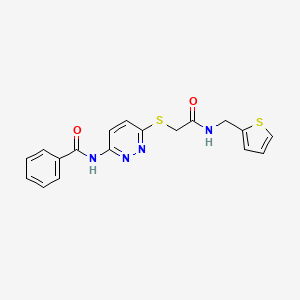

N-(6-((2-氧代-2-((噻吩-2-基甲基)氨基)乙基)硫代)吡哒嗪-3-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(6-((2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thio)pyridazin-3-yl)benzamide" is a complex molecule that appears to be related to various heterocyclic compounds with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related structures and their syntheses, which can provide insights into the possible characteristics of the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-step reactions that typically start with a simple molecule that is functionalized through various chemical reactions. For instance, the synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives is achieved through a three-component reaction involving isatoic anhydride, primary amines, and 2-bromoacethophenone derivatives, resulting in high yields and simple workup procedures . Similarly, the synthesis of imidazolylbenzamides involves the substitution of different functional groups to achieve the desired electrophysiological activity . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is crucial in determining their biological activity. For example, the presence of a 1H-imidazol-1-yl moiety in N-substituted imidazolylbenzamides has been shown to be a viable replacement for other functional groups to produce class III electrophysiological activity . The compound of interest contains a thiophene moiety, which is known to impart certain electronic properties to molecules, potentially affecting their biological activity.

Chemical Reactions Analysis

The chemical reactions involving heterocyclic compounds can lead to a variety of derivatives with different biological activities. For instance, the interaction of thieno[2,3-b]pyridine derivatives with various reagents can yield a range of products, including carbohydrazide derivatives, thiourea derivatives, and pyridothienopyrimidines . These reactions are often sensitive to the conditions and the nature of the substituents, which would also be the case for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives and related compounds are influenced by their molecular structures. The presence of different substituents can affect properties such as solubility, melting point, and stability. For example, the introduction of a fluorophenyl group in imidazo[1,2-b]pyridazines significantly increases their affinity for the benzodiazepine receptor, as indicated by a low IC50 value . The compound "N-(6-((2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thio)pyridazin-3-yl)benzamide" would likely have unique properties due to its specific combination of functional groups, which could be inferred from the properties of structurally similar compounds discussed in the papers.

科学研究应用

合成和抗菌评价

- 噻吩并嘧啶衍生物与所讨论的化合物有关,已显示出显着的抗菌活性。这些衍生物通过一系列涉及杂芳族邻氨基腈的反应合成,展示了它们在开发新的抗菌剂中的潜力 (Bhuiyan 等人,2006)。

组蛋白脱乙酰酶抑制

- 与 N-(6-((2-氧代-2-((噻吩-2-基甲基)氨基)乙基)硫代)吡哒嗪-3-基)苯甲酰胺相似的化合物,例如 N-(2-氨基苯基)-4-[(4-吡啶-3-基嘧啶-2-基氨基)甲基]苯甲酰胺 (MGCD0103),已显示出作为组蛋白脱乙酰酶 (HDAC) 抑制剂的显着前景。这突出了它们在癌症治疗中的潜在作用 (Zhou 等人,2008)。

抗过敏剂

- N-取代噻唑基草酰胺酸衍生物在结构上与所讨论的化合物相似,表现出显着的抗过敏活性。这些发现表明此类化合物在开发新的抗过敏药物中的潜力 (Hargrave 等人,1983)。

N-硫代酰 1,3-氨基醇的合成

- N-硫代酰 1,3-氨基醇的合成在结构上与所讨论的化合物有关,表明在开发具有特定立体化学构型的新的有机化合物中具有潜在应用。这些化合物可以作为药物化学中的关键中间体 (Murai 等人,2005)。

心脏电生理活性

- N-取代咪唑基苯甲酰胺在结构上与目标化合物相似,已在心脏电生理检测中显示出效力。这表明它们作为治疗心律失常的选择性药物的潜力 (Morgan 等人,1990)。

抗菌和抗氧化活性

- 对新型吡啶和稠合吡啶衍生物的合成和生物学评估的研究在结构上与所讨论的化合物相关,表明这些化合物表现出抗菌和抗氧化活性。这表明它们在治疗感染和氧化应激相关疾病中的潜力 (Flefel 等人,2018)。

血管内皮生长因子受体-2 抑制

- 苯甲酰胺衍生物已被确认为血管内皮生长因子受体-2 (VEGFR-2) 激酶活性的有效且选择性抑制剂。这些发现突出了此类化合物在癌症治疗中的作用,特别是在抑制血管生成方面 (Borzilleri 等人,2006)。

抗溃疡剂

- 在 3 位上取代的咪唑并[1,2-a]吡啶与所讨论的化合物相似,已合成为潜在的抗溃疡剂。虽然这些化合物没有显示出显着的抗分泌活性,但它们表现出良好的细胞保护特性 (Starrett 等人,1989)。

属性

IUPAC Name |

N-[6-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]sulfanylpyridazin-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O2S2/c23-16(19-11-14-7-4-10-25-14)12-26-17-9-8-15(21-22-17)20-18(24)13-5-2-1-3-6-13/h1-10H,11-12H2,(H,19,23)(H,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRHVQQPQLNLGGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NN=C(C=C2)SCC(=O)NCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

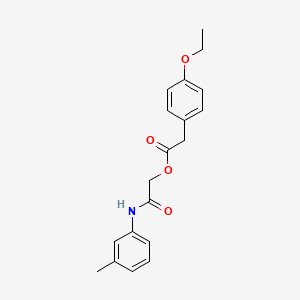

![3-Bromo-5-methoxy-2-[2-(4-methoxyphenyl)-2-oxoethoxy]benzaldehyde](/img/structure/B3016775.png)

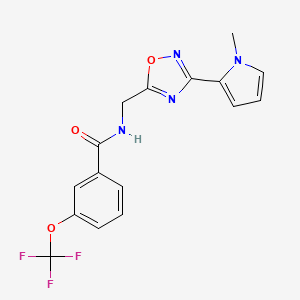

![5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3016783.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3016786.png)

![N-(2-ethoxyphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B3016788.png)

![1-[(2-fluorophenyl)methyl]-N-(2-methyl-5-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B3016789.png)

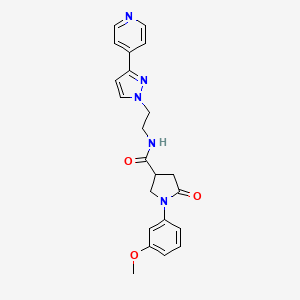

![4-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B3016791.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea](/img/structure/B3016793.png)